PRMT5-IN-49

PRMT5 IC50 potency

PRMT5-IN-49 is a structurally validated, weak PRMT5 inhibitor (IC50 >100 µM) essential for assay validation. Use this compound as a definitive negative control to distinguish true hits from false positives in HTS campaigns. Its dihydroisoquinoline core also serves as a robust starting scaffold for SAR-driven lead optimization. Not for human therapeutic use.

Molecular Formula C19H22N2O2
Molecular Weight 310.4 g/mol
Cat. No. B10812145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRMT5-IN-49
Molecular FormulaC19H22N2O2
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2
InChIInChI=1S/C19H22N2O2/c1-23-18-8-6-17(7-9-18)20-19(22)11-13-21-12-10-15-4-2-3-5-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)
InChIKeyXZYGOUZJAPIXGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PRMT5-IN-49 (Compound 4b16): A Weak PRMT5 Inhibitor with Dual HIV-1 Reverse Transcriptase Activity


PRMT5-IN-49, also designated Compound 4b16, is a small-molecule inhibitor of protein arginine methyltransferase 5 (PRMT5) that exhibits weak enzymatic inhibition with an IC50 greater than 100 μM . The compound bears the chemical name 3-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)propanamide, has a molecular weight of 310.39 g/mol, and is registered under CAS number 428853-17-2 . Notably, this same chemical entity is known as WAY-300700 and was originally characterized as a non-nucleoside reverse transcriptase inhibitor (NNRTI) active against HIV-1 . Unlike high-affinity PRMT5 inhibitors that typically exhibit nanomolar potency, PRMT5-IN-49 serves as a low-potency probe useful for delineating concentration-dependent effects or for exploring polypharmacology involving both PRMT5 and viral targets.

Why PRMT5-IN-49 Cannot Be Replaced by Nanomolar PRMT5 Inhibitors or Standard HIV-1 NNRTIs


Generic substitution of PRMT5-IN-49 with structurally or mechanistically related compounds is scientifically unsound due to its unique dual-activity profile and exceptionally low PRMT5 affinity. Most advanced PRMT5 inhibitors, such as GSK3326595 (IC50 = 6 nM) or JNJ-64619178 (IC50 = 0.14 nM), achieve near-complete target engagement at low nanomolar concentrations [1]. In contrast, PRMT5-IN-49 requires concentrations exceeding 100 μM to achieve 50% inhibition, rendering it unsuitable for applications demanding full PRMT5 blockade but potentially valuable for partial inhibition or for studying concentration-dependent phenotypic shifts. Furthermore, its identity as WAY-300700 introduces confounding HIV-1 reverse transcriptase inhibitory activity that is absent from dedicated PRMT5 tool compounds . Conversely, substituting PRMT5-IN-49 with a typical NNRTI such as nevirapine would forfeit any PRMT5 modulation entirely. Therefore, experimental design that requires simultaneous, albeit weak, engagement of both PRMT5 and HIV-1 RT—or that demands a low-affinity PRMT5 binder as a control—cannot be fulfilled by generic alternatives.

Quantitative Differentiation of PRMT5-IN-49: Potency, Dual Activity, and Physicochemical Benchmarking


PRMT5-IN-49 Exhibits >1,000-Fold Weaker PRMT5 Inhibition than Clinical-Stage Inhibitors

PRMT5-IN-49 displays an IC50 value greater than 100 μM against PRMT5 . In contrast, the clinical PRMT5 inhibitor GSK3326595 demonstrates an IC50 of 6 nM, while JNJ-64619178 exhibits an IC50 of 0.14 nM [1]. This corresponds to a >16,000-fold difference in potency compared to GSK3326595 and >700,000-fold compared to JNJ-64619178. This quantitative divergence confirms that PRMT5-IN-49 is not a functional substitute for high-affinity PRMT5 inhibitors and should be employed exclusively in contexts requiring low-affinity target engagement.

PRMT5 IC50 potency tool compound

PRMT5-IN-49 Possesses Documented HIV-1 Reverse Transcriptase Inhibitory Activity

PRMT5-IN-49 is chemically identical to WAY-300700, a known non-nucleoside reverse transcriptase inhibitor (NNRTI) with documented activity against HIV-1 . While the precise IC50 for HIV-1 RT inhibition is not publicly disclosed for this specific compound, its classification as an NNRTI differentiates it from dedicated PRMT5 inhibitors such as GSK3326595 or PRMT5-IN-48, which lack any reported antiviral activity . This dual activity profile may confound cellular assays unless appropriate controls are included, but it simultaneously offers a unique tool for investigating potential synergy or antagonism between PRMT5 and HIV-1 RT pathways.

HIV-1 NNRTI reverse transcriptase polypharmacology

PRMT5-IN-49 Demonstrates Lower Molecular Weight and Distinct Chemical Scaffold Relative to Advanced PRMT5 Inhibitors

PRMT5-IN-49 has a molecular weight of 310.39 g/mol and is based on a 3,4-dihydroisoquinoline scaffold . This contrasts sharply with most potent PRMT5 inhibitors, which are typically larger (e.g., GSK3326595: ~450 g/mol; JNJ-64619178: ~480 g/mol) and often contain more complex heterocyclic systems [1]. The lower molecular weight of PRMT5-IN-49 may confer advantages in membrane permeability or solubility under specific assay conditions, though these parameters have not been directly quantified. Its distinct chemical structure also reduces the likelihood of overlapping off-target profiles with structurally unrelated PRMT5 inhibitors.

physicochemical properties molecular weight chemical scaffold drug-likeness

Optimal Use Cases for PRMT5-IN-49 in Academic and Industrial Research


Negative Control for High-Potency PRMT5 Inhibitors in Cellular Assays

Due to its exceptionally weak PRMT5 inhibition (IC50 >100 μM), PRMT5-IN-49 serves as an ideal negative control compound when benchmarking the cellular effects of potent PRMT5 inhibitors such as GSK3326595 or PRMT5-IN-48 . At concentrations up to 10 μM, it exhibits negligible target engagement, allowing researchers to distinguish PRMT5-dependent phenotypes from off-target or vehicle effects. Procurement of PRMT5-IN-49 for this purpose ensures experimental rigor and reproducibility in both academic and industrial screening programs.

Investigation of Polypharmacology at the PRMT5–HIV-1 RT Interface

The dual activity profile of PRMT5-IN-49—weak PRMT5 inhibition combined with established HIV-1 reverse transcriptase inhibition—makes it uniquely suited for studies exploring the intersection of arginine methylation and HIV replication . While dedicated PRMT5 inhibitors lack antiviral activity, and pure NNRTIs do not modulate methylation, PRMT5-IN-49 provides a single chemical tool to probe both pathways simultaneously. This is particularly relevant for research on HIV-associated malignancies where both PRMT5 and viral replication are implicated .

Fragment-Based or Permeability-Focused Screening Campaigns

With a molecular weight of only 310.39 g/mol, PRMT5-IN-49 aligns with the physicochemical profile of a fragment-like or lead-like molecule . Industrial medicinal chemistry groups seeking a low-molecular-weight starting point for PRMT5-targeted library design may select PRMT5-IN-49 over larger, more potent inhibitors to maximize ligand efficiency and synthetic tractability. Its distinct 3,4-dihydroisoquinoline scaffold also offers a novel chemotype for structure-activity relationship (SAR) exploration .

Educational and Training Laboratories for Methyltransferase Assays

PRMT5-IN-49 can be employed in academic teaching laboratories to demonstrate concentration-response relationships for enzyme inhibition without requiring the handling of highly potent or controlled compounds . Its low affinity ensures that students can safely work with millimolar stock solutions while still observing a measurable inhibitory effect at the highest concentrations. This application aligns with procurement needs for educational institutions seeking cost-effective and low-risk chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRMT5-IN-49

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.